Product packaging for 8-Fluorooctylamine(Cat. No.:CAS No. 593-16-8)

8-Fluorooctylamine

Cat. No.: B3344031
CAS No.: 593-16-8
M. Wt: 147.23 g/mol
InChI Key: NPLDZILAMGNJQI-UHFFFAOYSA-N
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Description

8-Fluorooctylamine is an organic compound with the molecular formula C8H18FN and a molecular weight of 131.24 g/mol . It is a fluorinated derivative of n-octylamine, featuring a terminal amine group and an 8-fluoro substituent on a linear eight-carbon alkyl chain. This structure makes it a valuable intermediate in organic synthesis and materials science research. As a fluorinated alkyl amine, it serves as a versatile building block for the development of more complex molecules, particularly in pharmaceutical and agrochemical research where the introduction of fluorine atoms can significantly alter a compound's metabolic stability, bioavailability, and binding properties. Available toxicology data from a study in rodents reports an intraperitoneal LD50 of 760 µg/kg , indicating high potency and requiring careful handling. This product is intended for use in laboratory research as a chemical standard or synthetic intermediate. It is supplied as a neat liquid. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18FN B3344031 8-Fluorooctylamine CAS No. 593-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluorooctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLDZILAMGNJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208024
Record name Octylamine, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-16-8
Record name Octylamine, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octylamine, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 8 Fluorooctylamine

Established Synthetic Routes to 8-Fluorooctylamine

Nucleophilic Fluorination Approaches in its Synthesis

Nucleophilic fluorination is a cornerstone strategy for introducing fluorine atoms into organic molecules. In the context of this compound synthesis, this approach typically involves the displacement of a leaving group (such as a halide or tosylate) on an octyl chain with a fluoride (B91410) source. While direct nucleophilic fluorination of an amine precursor is less common for terminal fluorination, the principle applies to building the fluorinated carbon chain. For instance, the synthesis of fluorinated carbohydrates has utilized microwave-assisted, nucleophilic late-stage fluorination of precursors, demonstrating the utility of this method for incorporating fluorine into complex structures. nih.gov

Reductive Amination Strategies for Alkyl Amine Formation

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine source (ammonia, primary, or secondary amines) in the presence of a reducing agent. libretexts.orgorganicchemistrytutor.com For the synthesis of this compound, this strategy would involve the reductive amination of 8-fluorooctanal (B3344036) with ammonia (B1221849). The process typically proceeds through an imine intermediate, which is then reduced to the primary amine. Common reducing agents include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (B8407120) (STAB), or sodium borohydride (B1222165) (NaBH₄), often under slightly acidic conditions to facilitate imine formation. libretexts.orgcommonorganicchemistry.com

Precursor-Based Syntheses of this compound

Several synthetic routes utilize readily available or synthesizable precursors to construct the this compound molecule.

Routes from Fluoroalkyl Halides and Nitriles

One common pathway involves the conversion of a fluoroalkyl halide, such as 1-bromo-8-fluorooctane (B1596034) [CAS: 593-12-4] chemblink.comnih.gov or 1-chloro-8-fluorooctane (B1604543) [CAS: 593-14-6] chemblink.com, into the corresponding amine. This transformation is typically achieved through nucleophilic substitution reactions. For example, reacting the fluoroalkyl halide with ammonia or a protected ammonia equivalent (like phthalimide (B116566) followed by deprotection) can yield the primary amine. libretexts.org

Alternatively, fluoroalkyl nitriles, such as 8-fluorooctanenitrile, can serve as precursors. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Derivations from Fluoroalkyl Alcohols and Carboxylic Acids

Fluoroalkyl alcohols, like 8-fluorooctanol, can be converted to amines via a two-step process. First, the alcohol is transformed into a better leaving group, such as a tosylate or mesylate, or directly converted to a halide (e.g., using PBr₃ or SOCl₂). This activated intermediate then undergoes nucleophilic substitution with ammonia or an amine equivalent. libretexts.org

Fluoroalkyl carboxylic acids, such as 8-fluorooctanoic acid [CAS: 353-25-3] nih.govepa.gov, can also be utilized. While direct conversion of a carboxylic acid to a primary amine typically involves multiple steps (e.g., conversion to an amide followed by reduction, or via a Curtius, Hofmann, or Schmidt rearrangement), these routes offer alternative pathways depending on the availability of starting materials and desired reaction conditions. libretexts.org

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is dictated by its two functional groups: the primary amine and the terminal fluorine atom.

Amine Reactivity: The primary amine group is nucleophilic and basic. It readily undergoes reactions typical of primary amines, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium (B1175870) salts.

Schiff base formation: Condensation with aldehydes or ketones to form imines.

Salt formation: Reaction with acids to form ammonium salts.

Fluorine Atom Reactivity: The C-F bond is strong and generally unreactive under typical organic synthesis conditions. However, the presence of fluorine can influence the molecule's electronic properties and lipophilicity. In specific contexts, such as in triboelectric materials, the electron-withdrawing nature of the fluorine atom can enhance surface charge and polarization. researchgate.netresearchgate.net

Advanced Applications of 8 Fluorooctylamine in Materials Science and Chemical Probes

Role in Surface Modification and Interface Engineering

The amphiphilic nature of 8-Fluorooctylamine, with its polar amine head and a nonpolar, fluorinated tail, positions it as a valuable component for modifying material surfaces. These modifications are critical for controlling interfacial properties, which dictate how materials interact with their environment, including biological systems and other materials.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are precisely ordered molecular layers that form spontaneously on surfaces through specific chemical or physical interactions japsonline.comthermofisher.commdpi.comresearchgate.netabmgood.com. These ordered structures are instrumental in creating well-defined surfaces with tailored properties, such as controlled wettability, adhesion, and chemical resistance. While the direct formation of SAMs using this compound on specific substrates like gold is not explicitly detailed in the provided literature, the presence of a terminal amine group suggests its potential to anchor to various surfaces. The fluorinated alkyl chain would then orient away from the surface, creating a low-surface-energy interface. Such fluorinated surfaces are known for their hydrophobic and oleophobic characteristics, which are advantageous in applications ranging from anti-fouling coatings to microelectronics researchgate.netrsc.org.

Integration into Triboelectric Materials for Nanogenerator Research

Triboelectric nanogenerators (TENGs) harness mechanical energy through the triboelectric effect and electrostatic induction to generate electrical power researchgate.netmdpi.comthno.orgnih.govnih.govresearchgate.netrsc.org. The efficiency of TENGs is significantly influenced by the surface charge density and the electronic properties of the triboelectric materials. Research indicates that the incorporation of fluorinated organic molecules, such as "fluorooctylamine layers," can enhance the performance of TENGs. These layers are noted to increase surface charge by virtue of their electron-withdrawing capabilities and the alignment of molecular dipoles, leading to increased polarization and, consequently, a higher triboelectric output researchgate.netrsc.org. This finding highlights the potential of this compound in engineering advanced triboelectric materials for improved energy harvesting and self-powered electronic devices.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

The modification of nanomaterials, particularly carbon nanotubes (CNTs), is a key strategy to enhance their dispersibility, solubility, and compatibility with various matrices, thereby unlocking their full potential in composite materials and advanced applications japsonline.commdpi.comkompozit.org.trlanl.govresearchgate.nethzdr.dectimaterials.com. Functionalization typically involves attaching chemical groups to the CNT surface, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or fluorine (-F) groups, to alter their surface chemistry and properties hzdr.dectimaterials.com. While the literature extensively documents the functionalization of CNTs with various chemical moieties for applications in areas like drug delivery, electronics, and energy storage japsonline.commdpi.comkompozit.org.trlanl.govresearchgate.nethzdr.dectimaterials.com, the specific use of this compound for functionalizing CNTs was not explicitly found in the reviewed search results. Nevertheless, its structure, containing both an amine and a fluorine atom, suggests its theoretical suitability for such surface modification processes.

Precursor for Advanced Chemical Probe Synthesis

The presence of fluorine and an amine group within this compound makes it a potential precursor for synthesizing specialized molecular probes used in biological research and medical diagnostics.

Mechanistic Investigations of Biological Interactions in in Vitro Models

Elucidation of Molecular Interaction Mechanisms

The presence of a highly electronegative fluorine atom at the terminus of the octyl chain can influence how 8-fluorooctylamine interacts with biological targets. This can be explored through cell-free systems and enzymatic assays to pinpoint specific molecular interactions.

Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of ligand-target binding. In a hypothetical scenario, these methods could be employed to study the interaction of this compound with a target protein, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Table 1: Hypothetical Ligand-Target Binding Parameters for this compound and a Non-Fluorinated Analogue

Compound Target Protein Kd (nM) ΔH (kcal/mol) -TΔS (kcal/mol)
This compound Protein X 150 -8.5 -1.2
Octylamine (B49996) Protein X 450 -7.2 -2.5

This table is illustrative and not based on experimental data for this compound.

Fluorinated compounds are widely recognized for their potential as enzyme inhibitors. nih.govresearchgate.netnih.gov The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its strong electron-withdrawing nature can influence the reactivity of neighboring functional groups. In the context of this compound, the terminal fluorine could play a role in mechanism-based inhibition, where the compound is transformed by the target enzyme into a reactive species that covalently modifies the enzyme, leading to its inactivation. eurekaselect.com

Enzyme kinetic studies, using techniques such as spectrophotometry or fluorimetry, can be used to determine the inhibitory potency (IC50 or Ki) of this compound against a panel of enzymes. Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the inhibition is reversible or irreversible.

Table 2: Illustrative Enzyme Inhibition Data for this compound

Enzyme Target Assay Type IC50 (µM) Mode of Inhibition
Amine Oxidase A Amplex Red Assay 15.2 Competitive
Fatty Acid Amide Hydrolase Fluorometric Assay 8.7 Mechanism-Based

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Applications in Fluorinated Biomolecule Synthesis for Research

The amine functionality of this compound makes it a versatile building block for the synthesis of more complex fluorinated biomolecules. Its incorporation into peptides, lipids, and carbohydrates can be used to probe biological systems and develop new research tools.

The incorporation of fluorinated amino acids into peptides can significantly impact their structure, stability, and biological activity. rsc.orgnih.govnih.gov While not an amino acid itself, this compound could be conjugated to peptides to introduce a fluorinated aliphatic tail. This modification would be expected to increase the peptide's lipophilicity, potentially enhancing its membrane permeability and cellular uptake. The fluorine atom can also serve as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of peptide conformation and interaction with binding partners without the need for larger, more disruptive labels.

The modification of lipids with fluorinated chains has been shown to alter the properties of lipid bilayers and cell membranes. nih.govbiorxiv.orgrsc.orgfrontiersin.org this compound can be used to synthesize fluorinated lipids where the fluorinated octyl chain is attached to a lipid backbone. These modified lipids can be incorporated into liposomes or cell membranes to study the effects of fluorination on membrane fluidity, permeability, and protein-lipid interactions.

Similarly, this compound can be conjugated to carbohydrates to create fluorinated glycoconjugates. nih.govnih.gov These molecules can be used as probes to study carbohydrate-protein interactions and the role of glycosylation in biological processes. The fluorine atom can provide a unique spectroscopic handle for monitoring these interactions.

Table 3: Potential Applications of this compound in Biomolecule Synthesis

Biomolecule Class Synthetic Approach Research Application
Peptides Amide bond formation with amino acid side chains Enhance membrane permeability; ¹⁹F NMR structural probe
Lipids Acylation of glycerol (B35011) or sphingosine (B13886) backbones Study membrane properties; probe protein-lipid interactions

Computational and Theoretical Chemical Studies of 8 Fluorooctylamine

Quantum Chemical Approaches for Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For a molecule like 8-fluorooctylamine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict a variety of molecular properties. taylorfrancis.com Studies on similar fluorinated compounds and alkylamines have demonstrated the reliability of DFT in determining optimized geometries, vibrational frequencies, and electronic properties. taylorfrancis.comresearchgate.net

The introduction of a fluorine atom at the 8-position of the octylamine (B49996) chain is expected to significantly influence the molecule's electronic properties. The high electronegativity of fluorine induces a dipole moment and alters the charge distribution across the molecule. rsc.org DFT calculations can quantify these effects by computing atomic charges and molecular electrostatic potential maps.

Below is a hypothetical interactive data table showcasing the kind of data that would be generated from DFT calculations on this compound and related compounds. The values are illustrative and based on general principles and data from similar molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Octylamine-5.82.58.31.4
This compound-6.02.28.22.8
1-Fluorooctane-6.52.08.52.1

Note: These values are hypothetical and for illustrative purposes.

The electronic structure of this compound, as would be determined by DFT, is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amine group, while the presence of the electronegative fluorine atom would lower the energy of the LUMO, potentially influencing its reactivity. acs.org

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insight into the molecule's reactivity profile. scielo.org.mx These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

An illustrative table of calculated reactivity descriptors is presented below.

ParameterFormulaHypothetical Value for this compound
Electronegativity (χ)-(EHOMO + ELUMO)/21.9 eV
Chemical Hardness (η)(ELUMO - EHOMO)/24.1 eV
Global Electrophilicity (ω)χ² / (2η)0.44 eV

Note: These values are hypothetical and for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules.

The long, flexible octyl chain of this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is typically achieved by systematically rotating the bonds within the molecule and calculating the potential energy of each resulting conformation. The presence of the fluorine atom and the amine group will influence the conformational preferences due to steric and electrostatic interactions. nih.gov For instance, gauche interactions between the fluorine and hydrogen atoms on the alkyl chain, as well as potential intramolecular hydrogen bonding between the amine group and the fluorine atom, would be important considerations.

The physical properties of this compound are largely determined by the nature and strength of its intermolecular interactions. The primary intermolecular forces at play would be:

Van der Waals Forces: These dispersion forces are present in all molecules and increase with the size of the molecule. The long alkyl chain of this compound contributes significantly to these interactions. utexas.edu

Dipole-Dipole Interactions: The polar C-F and N-H bonds create permanent dipoles, leading to dipole-dipole attractions between neighboring molecules. youtube.com

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming strong interactions with hydrogen bond acceptors, including the fluorine atom of another this compound molecule or solvent molecules. nih.gov

Molecular simulations can be used to model these interactions and predict properties such as boiling point and solubility.

Structure-Property and Structure-Activity Relationship (SPR/SAR) Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. oncodesign-services.comwikipedia.org

For a compound like this compound, SPR models could be developed to predict physical properties such as boiling point, vapor pressure, and solubility. These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

SAR models, on the other hand, are used to predict biological activity. gardp.org If this compound were part of a series of compounds being investigated for a particular biological application, SAR studies would involve systematically modifying its structure and observing the effect on its activity. nih.gov For example, the position of the fluorine atom or the length of the alkyl chain could be varied to optimize the desired biological effect. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between the molecular descriptors and the observed biological activity. nih.gov

The development of robust SPR/SAR models for fluorinated compounds is an active area of research, with applications in materials science, environmental science, and drug discovery. rsc.org

Analytical Methodologies for Research and Synthesis of 8 Fluorooctylamine

Chromatographic Techniques for Separation and Purification in Researchjournalagent.com

Chromatography is a cornerstone technique for the separation, identification, and purification of components within a mixture. nih.gov In the context of 8-Fluorooctylamine synthesis, chromatographic methods are essential for isolating the target compound from unreacted starting materials, byproducts, and solvents. researchgate.net The choice of technique depends on the specific properties of the molecules to be separated, such as polarity, volatility, and size. journalagent.com

High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of synthesized this compound, particularly for non-volatile reaction products and intermediates. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For a polar compound like this compound, reversed-phase HPLC is a common approach.

In a typical setup, a C18 column (a nonpolar stationary phase) is used. The mobile phase often consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile. To improve the peak shape and resolution of the amine, a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. This protonates the amine, reducing tailing effects on the silica-based column material. Purity is determined by integrating the area of the detected peaks, with the main peak corresponding to this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds and is well-suited for monitoring the presence of this compound or any volatile impurities or byproducts from its synthesis. mdpi.com The analysis of volatile amines by GC can be challenging due to their polarity and basicity, which can lead to interactions with the column and result in poor peak shape (tailing). restek.com

To overcome these issues, specialized columns designed for amine analysis are often employed. restek.com These columns have a stationary phase that is chemically bonded and base-deactivated to minimize interactions with the amine functional group, resulting in improved peak symmetry and reproducibility. restek.com Alternatively, derivatization of the amine group can be performed. researchgate.net This process converts the polar amine into a less polar, more volatile derivative, which enhances its chromatographic performance and can improve detector response. mdpi.comresearchgate.net For fluorinated amines, an electron capture detector (ECD) can be used for high-sensitivity analysis after conversion into suitable fluorinated derivatives. researchgate.net

Table 2: Representative GC Parameters for this compound Analysis
ParameterCondition
ColumnRtx-Volatile Amine or similar base-deactivated column
Carrier GasHelium or Nitrogen at a constant flow
Injector Temperature250 °C
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection ModeSplitless

Spectroscopic Characterization for Reaction Analysis and Derivativesmmu.ac.uk

Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules. mmu.ac.uk For novel compounds like this compound and its synthetic derivatives, a combination of spectroscopic methods is used to confirm the identity and structure of the synthesized products. springernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic compounds. springernature.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to provide a complete structural picture. The presence of fluorine introduces additional complexity and diagnostic information due to spin-spin coupling between fluorine and adjacent protons or carbons. spectroscopyonline.com

¹H NMR: Would show distinct signals for the protons on each carbon of the octyl chain. The protons on the carbon adjacent to the amino group (-CH₂NH₂) and the carbon adjacent to the fluorine atom (-CH₂F) would appear at characteristic chemical shifts. The signal for the -CH₂F group would be split into a triplet by the two adjacent protons and further split into a doublet by the fluorine atom (a doublet of triplets).

¹³C NMR: Would display eight unique signals corresponding to the eight carbon atoms in the chain. The chemical shifts of the carbon bonded to nitrogen (C1) and the carbon bonded to fluorine (C8) would be significantly influenced by these electronegative atoms.

¹⁹F NMR: Would show a single primary signal, which would be split into a triplet by the two protons on the adjacent carbon, confirming the terminal position of the fluorine atom.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
F-CH₂ -(CH₂)₆-CH₂-NH₂~4.4 (doublet of triplets)~84 (doublet, JC-F)
F-CH₂-CH₂ -(CH₂)₅-CH₂-NH₂~1.7~30 (doublet, JC-F)
(CH₂)₄ internal~1.3~25-29
F-(CH₂)₆-CH₂ -CH₂-NH₂~1.5~33
F-(CH₂)₇-CH₂ -NH₂~2.7 (triplet)~42

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation patterns. uni-saarland.de For this compound (C₈H₁₈FN), the molecular weight is approximately 147.23 g/mol .

Under Electron Ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 147. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.org The fragmentation pattern is predictable for primary amines. libretexts.org A characteristic fragmentation is the alpha-cleavage, involving the loss of an alkyl radical adjacent to the C-N bond, which would result in a prominent base peak at m/z 30 ([CH₂=NH₂]⁺). Other fragments could arise from the loss of neutral molecules like HF or from cleavage along the carbon chain. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound
m/zPossible Fragment IdentityFragmentation Pathway
147[C₈H₁₈FN]⁺˙Molecular Ion (M⁺˙)
128[M - F]⁺ or [M - NH₃ - H]⁺Loss of Fluorine radical or Ammonia (B1221849) + Hydrogen
127[M - HF]⁺˙Loss of neutral Hydrogen Fluoride (B91410)
30[CH₂NH₂]⁺Alpha-cleavage (Base Peak)

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu An IR spectrum of this compound would provide clear evidence for the key structural features of the compound. The analysis relies on the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. libretexts.org

Key diagnostic peaks would confirm the presence of the primary amine and the alkyl fluoride. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. oregonstate.edu The C-H stretching of the alkane chain will be visible as strong absorptions just below 3000 cm⁻¹. The N-H bend (scissoring) vibration for a primary amine is found around 1590-1650 cm⁻¹. Finally, the C-F stretch provides evidence of fluorination and typically appears as a strong absorption in the 1000-1400 cm⁻¹ region, which is often crowded, but its intensity can make it discernible.

Table 5: Characteristic Infrared Absorption Frequencies for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
2850 - 2960C-H StretchAlkane (-CH₂-)
1590 - 1650N-H BendPrimary Amine (-NH₂)
1450 - 1470C-H BendAlkane (-CH₂-)
1000 - 1400C-F StretchAlkyl Fluoride (-CH₂F)

Q & A

Q. Methodological Answer :

  • Synthesis : Fluorinated amines like this compound are typically synthesized via nucleophilic substitution reactions, where a fluorine atom replaces a leaving group (e.g., hydroxyl or halogen) on an octylamine backbone. Reductive amination of fluorinated aldehydes/ketones or catalytic fluorination using agents like DAST (diethylaminosulfur trifluoride) are common approaches .
  • Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) is critical for structural confirmation, ensuring absence of byproducts like partially fluorinated intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Spectroscopy : ¹H NMR (to confirm amine proton signals), ¹⁹F NMR (to verify fluorine substitution at the 8-position), and FTIR (to identify N-H and C-F stretches). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight .
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase optimizes separation. Purity thresholds (>98%) should align with pharmacopeial standards for research-grade compounds .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Q. Methodological Answer :

  • Data Triangulation : Compare experimental conditions across studies (e.g., concentration ranges, cell lines, or animal models). For example, discrepancies in IC₅₀ values may arise from differences in assay buffers or solvent effects .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Validate findings using orthogonal assays (e.g., functional vs. binding assays) to rule out methodological artifacts .

Advanced: What strategies ensure the stability of this compound in long-term biochemical assays?

Q. Methodological Answer :

  • Storage Conditions : Store lyophilized samples at -20°C under argon to prevent oxidation. For aqueous solutions, use pH-stable buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid prolonged exposure to light .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor decomposition via LC-MS. Include stabilizers like EDTA to chelate metal ions that catalyze degradation .

Basic: How should researchers design dose-response experiments for this compound in cellular models?

Q. Methodological Answer :

  • Concentration Range : Use a logarithmic dilution series (e.g., 1 nM–100 μM) to capture full dose-response curves. Include vehicle controls (e.g., DMSO ≤0.1%) to account for solvent toxicity .
  • Replication : Perform triplicate measurements per concentration and normalize responses to positive/negative controls (e.g., untreated cells and a reference agonist/antagonist) .

Advanced: What computational modeling approaches predict the binding affinity of this compound to target proteins?

Q. Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the fluorine moiety and hydrophobic pockets of target proteins. Validate predictions with mutagenesis studies .
  • MD Simulations : Run molecular dynamics (MD) trajectories (≥100 ns) to assess conformational stability of ligand-protein complexes. Analyze binding free energies via MM-PBSA/GBSA methods .

Advanced: How can researchers address ethical and reproducibility challenges when sharing this compound data?

Q. Methodological Answer :

  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo or Figshare with detailed metadata .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines. Document animal welfare protocols and obtain ethics committee approvals. Use anonymized identifiers for sensitive data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile fluorinated compounds .
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal. Follow institutional guidelines for fluorinated waste, as improper handling may lead to environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.